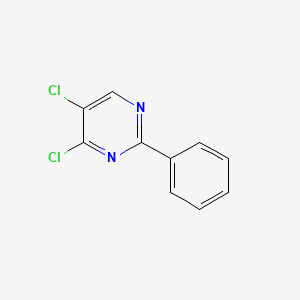

4,5-Dichloro-2-phenylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dichloro-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASKWKROZNSZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dichlorophenylpyrimidine Systems

Precursor Synthesis and Functionalization Strategies

The initial stages in the synthesis of dichlorophenylpyrimidine systems are centered on the creation and modification of essential precursor molecules. These steps are crucial for establishing the foundational phenyl-pyrimidine framework, which is later subjected to halogenation.

Synthesis of Dihydroxyphenylpyrimidine Intermediates

A common route to 4,5-dichloro-2-phenylpyrimidine begins with the synthesis of a dihydroxy-substituted pyrimidine (B1678525) intermediate. For instance, 2,4-diamino-5,6-dihydroxypyrimidine serves as a key precursor in some synthetic pathways. rsc.org The synthesis of such dihydroxypyrimidine derivatives often involves the condensation of a suitable three-carbon unit with an amidine, such as benzamidine (B55565), to form the pyrimidine ring. The hydroxyl groups are typically introduced by using appropriately substituted starting materials.

Another approach involves the reaction of phenyl amidine with 4,4'-dichlorochalcone (B1233886) in the presence of a base like potassium hydroxide (B78521) to yield 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine. nih.gov While this example leads to a differently substituted product, the underlying principle of constructing the phenylpyrimidine core remains relevant.

Derivatization of Phenyl-Substituted Pyrimidines

Once the basic phenylpyrimidine scaffold is in place, further modifications can be made to prepare it for the final chlorination steps. These derivatizations can include the introduction or modification of functional groups to influence the reactivity of the pyrimidine ring or to serve as precursors for the chloro groups. For example, studies have shown the synthesis of various 2-phenylpyrimidine (B3000279) derivatives, which can then be subjected to further reactions. nih.govnih.gov These derivatization strategies are diverse and are often tailored to the specific requirements of the target molecule.

Halogenation Protocols for Pyrimidine Core Functionalization

The introduction of chlorine atoms onto the pyrimidine ring is a critical step in the synthesis of this compound. Various halogenating agents and conditions have been developed to achieve this transformation efficiently.

Chlorination Techniques Utilizing Phosphorus Oxychloride and Thionyl Chloride

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxypyrimidines. mdpi.comdeepdyve.com This reaction typically involves heating the hydroxy-containing substrate in excess POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline which acts as a catalyst. deepdyve.com The function of phosphorus oxychloride is to convert the hydroxyl groups into chloro substituents. google.com The process can be carried out with or without a solvent. mdpi.comgoogle.com In some cases, phosphorus trichloride (B1173362) (PCl₃) is used as a solvent or diluent to maintain fluidity in the reaction mixture. google.comgoogle.com

Thionyl chloride (SOCl₂) is another important chlorinating agent in organic synthesis. kthmcollege.ac.inwikipedia.orgmasterorganicchemistry.com It is primarily used to convert carboxylic acids and alcohols to their corresponding chlorides. masterorganicchemistry.comchemtube3d.com In the context of pyrimidine synthesis, thionyl chloride can be used for chlorination, often in refluxing acetonitrile. researchgate.net For example, it has been employed in the synthesis of 5'-chloro-5'-deoxycytidine from cytidine. researchgate.net The by-products of reactions with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify product purification. wikipedia.org

| Reagent | Typical Substrate | By-products |

| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidines | Chlorophosphoric acids |

| Thionyl Chloride (SOCl₂) | Carboxylic acids, Alcohols | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

Novel Halogenation Reagents and Conditions (e.g., Triphosgene)

Triphosgene, or bis(trichloromethyl) carbonate (BTC), has emerged as a solid and safer substitute for the highly toxic phosgene (B1210022) gas. nih.govwikipedia.org It is a versatile reagent used in a variety of halogenation reactions. nih.govwikipedia.org Triphosgene, in combination with a base like pyridine, can effectively chlorinate unactivated aliphatic alcohols. acs.orgnih.gov Its application extends to the synthesis of alkyl chlorides from alcohols and has been used in the preparation of various heterocyclic compounds. nih.govresearchgate.net While direct examples of its use for the specific synthesis of this compound are not prevalent in the provided context, its established role in chlorination suggests its potential as an alternative reagent in this synthetic pathway. nih.govresearchgate.net

Cyclization and Ring-Forming Reactions for Pyrimidine Construction

The construction of the pyrimidine ring itself is a fundamental aspect of the synthesis. Cyclization reactions are a cornerstone of heterocyclic synthesis, providing efficient pathways to form the desired ring system. nih.govyoutube.comyoutube.com

One common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of a 2-phenylpyrimidine, benzamidine would be the appropriate amidine. The other component could be a suitably substituted three-carbon fragment that would ultimately form the 4, 5, and 6 positions of the pyrimidine ring.

For instance, the reaction of chalcone (B49325) derivatives with guanidine (B92328) hydrochloride in dimethylformamide is a known method for synthesizing 4,6-disubstituted-2-aminopyrimidines. researchgate.net While this yields an amino-pyrimidine, it demonstrates the principle of building the pyrimidine ring through cyclization. Another example is the reaction of urea (B33335) with a β-ketoester to furnish a pyrimidine-2,4-dione derivative. nih.gov These cyclization strategies are highly adaptable and can be modified by choosing appropriate starting materials to build a wide variety of substituted pyrimidines. nih.govnih.gov

| Reagents | Product Type |

| Chalcone derivatives, Guanidine hydrochloride | 4,6-Disubstituted-2-aminopyrimidines |

| β-Ketoester, Urea | Pyrimidine-2,4-dione derivatives |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of substituted pyrimidines. nih.gov These reactions typically involve the coupling of a halogenated pyrimidine with an organometallic reagent in the presence of a palladium catalyst. nih.govlibretexts.org The reactivity of the halogen atoms on the pyrimidine ring often allows for sequential and site-selective functionalization.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is one of the most straightforward methods for preparing substituted pyrimidines. mdpi.comresearchgate.net The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For di- or trihalogenated pyrimidines, the inherent differences in reactivity at various positions on the pyrimidine ring enable sequential and regioselective substituent addition. researchgate.net In the case of 2,4-dichloropyrimidines, Suzuki coupling typically shows a preference for reaction at the C4 position. mdpi.comresearchgate.net This selectivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. researchgate.net Microwave irradiation has been shown to be an effective tool for accelerating these reactions and improving yields. mdpi.comresearchgate.net

Studies on 2,4-dichloropyrimidine (B19661) with phenylboronic acid have been used to optimize reaction conditions, including the choice of catalyst, solvent, and base. mdpi.com For instance, using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a suitable base and solvent system can lead to efficient C4-arylation. mdpi.comresearchgate.net The choice of solvent is critical; alcoholic solvent mixtures have been found to provide greater reactivity at lower temperatures compared to polar aprotic solvents. researchgate.net

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Reflux | 4-chloro-2-phenylpyrimidine & 2-chloro-4-phenylpyrimidine | Good to Excellent | mdpi.com |

| 2,4-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Microwave | C4-substituted pyrimidines | Good to Excellent | mdpi.com |

| 2,4,5-trihalopyrimidines | Phenylboronic acid | Not specified | Not specified | Not specified | Microwave | Mono-, di-, and triphenylpyrimidines | Not specified | researchgate.net |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. wikipedia.orgpsu.edu This method is valued for its tolerance of a wide variety of functional groups. psu.edu The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Acyl chlorides, aryl triflates, and other halides can serve as the electrophilic partner. wikipedia.org In the context of pyrimidine synthesis, Stille conditions have been used to couple 2,4-dichloropyrimidine with reagents like 2-(tributylstannyl)thiazole (B110552) to create C-C bonds at the pyrimidine core. chemrxiv.org

Other transition metal-catalyzed reactions, such as the Negishi (organozinc), and Kumada (organomagnesium) couplings, also serve as powerful methods for functionalizing halogenated pyrimidines. nih.gov These reactions expand the scope of accessible structures by utilizing different organometallic partners. nih.gov For instance, Pd-catalyzed cross-coupling of 2-bromopyridines with alkylzinc reagents has been used to synthesize 2,6-difunctionalized pyridines, a strategy applicable to pyrimidine systems. nih.gov The choice of ligand is often crucial in controlling the outcome and efficiency of these transformations.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Stille Coupling | 2,4-dichloropyrimidine | 2-(tributylstannyl)thiazole | Pd catalyst | Formation of a thiazole-pyrimidine linkage. | chemrxiv.org |

| Negishi Coupling | Aryl halides | Alkylzinc bromides | [Pd(C₃H₅)Cl]₂ / tedicyp | Effective for coupling aryl halides with alkylzinc reagents. | nih.gov |

| Buchwald-Hartwig Amination | Nitroarenes | Diarylamines, arylamines, alkylamines | Pd(acac)₂ / BrettPhos | Forms C-N bonds, demonstrating an alternative to C-C coupling. |

Nucleophilic Aromatic Substitution in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing chloropyrimidines. wuxiapptec.comnih.gov In dichloropyrimidine systems, the two nitrogen atoms in the ring activate the chlorine atoms toward substitution by nucleophiles. stackexchange.com The regioselectivity of this reaction—determining which chlorine atom is replaced—is a key consideration.

For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C4 position. wuxiapptec.comnih.gov This preference can be explained by frontier molecular orbital theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon, making it more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com The intermediate formed during attack at C4 (a Meisenheimer complex) is also better stabilized by resonance. stackexchange.com

However, this regioselectivity can be reversed. For example, substituting the pyrimidine ring with an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can make the C2 position more reactive. wuxiapptec.com Similarly, using tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity. nih.gov Computational models based on descriptors like LUMO energy and molecular electrostatic potential (ESP) can accurately predict the site selectivity for SNAr reactions on multihalogenated substrates. chemrxiv.org

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govmdpi.com Several MCRs are employed for the synthesis of pyrimidine and fused-pyrimidine systems.

For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be synthesized through a three-component condensation of barbituric acid, thiourea, and an aromatic aldehyde. researchgate.net Another approach involves the reaction of 6-aminouracils, aldehydes, and secondary amines to form similar fused systems. nih.gov These methods align with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps. nih.gov

One-pot strategies are also highly valuable. An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, which allows for the efficient synthesis of diarylated pyrimidines. researchgate.net This approach avoids the isolation of intermediates and streamlines the synthetic process.

Regioselective Synthesis and Isomer Control

Controlling regioselectivity is crucial for the synthesis of specific isomers of substituted pyrimidines. researchgate.net As discussed, the inherent electronic properties of the pyrimidine ring often dictate the site of reaction in both cross-coupling and SNAr reactions.

In Suzuki couplings of 2,4-dichloropyrimidines, the C4 position is generally more reactive. mdpi.comresearchgate.net However, achieving selectivity can be challenging, and forcing reactions to completion may lead to di-substituted products. researchgate.net The development of ligand-controlled systems offers a solution. For instance, using a sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, a principle that extends to pyrimidines. nih.gov Interestingly, ligand-free conditions can sometimes enhance C4-selectivity even further. nih.gov

In SNAr reactions, the regioselectivity is highly sensitive to substituents on the pyrimidine ring and the nature of the nucleophile. wuxiapptec.com While the C4 position is typically favored in 2,4-dichloropyrimidines, the presence of an electron-donating group at C6 or an electron-withdrawing group at C5 can alter this outcome. wuxiapptec.comnih.gov For 5-substituted-2,4-dichloropyrimidines, which normally favor C4 substitution, the use of tertiary amine nucleophiles can override this preference and direct the reaction to the C2 position, providing a powerful method for isomer control. nih.gov

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of Dichloro-Substituted Pyrimidines

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAг). stackexchange.comgcwgandhinagar.combhu.ac.inslideshare.net This reactivity is further enhanced by the presence of electron-withdrawing substituents, such as halogen atoms. The generally accepted mechanism for SNAr reactions on pyrimidine derivatives is a two-step process. nih.gov In the initial, typically rate-determining step, the nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and, in particular, onto the electronegative nitrogen atoms. stackexchange.com In the second step, the leaving group, in this case a chloride ion, is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substitution product. stackexchange.comnih.gov

The stability of the Meisenheimer intermediate is a crucial factor in determining the feasibility of an SNAr reaction. stackexchange.com For pyridines and related heterocycles like pyrimidines, nucleophilic attack is favored at the positions ortho and para (C-2, C-4, and C-6) to the ring nitrogens. stackexchange.comslideshare.net This is because the resulting anionic intermediate has a resonance form where the negative charge is located on a nitrogen atom, which is more stable than having the charge on a carbon atom. stackexchange.com

While the two-step mechanism is widely accepted, some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously. nih.gov

Regioselectivity in Halogen Displacement (e.g., C-4 vs. C-6 Positions in Analogues)

In di- and trichloropyrimidines, the position of nucleophilic attack is highly dependent on the substitution pattern of the pyrimidine ring. For 2,4-dichloropyrimidines, nucleophilic substitution generally occurs selectively at the C-4 position. wuxiapptec.com However, exceptions to this rule exist, with some reactions yielding C-2 substitution or a mixture of products. wuxiapptec.com The regioselectivity of these reactions is sensitive to both electronic and steric effects. wuxiapptec.com

Computational studies using quantum mechanics (QM) can help predict the regioselectivity. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is a useful tool. For unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is primarily located at C-4, consistent with the observed C-4 selectivity. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can alter the LUMO distribution, making the C-2 and C-4 positions more comparable in reactivity. wuxiapptec.com In cases where the energy gap between the LUMO and LUMO+1 is small (≤ 0.25 eV), the contribution from LUMO+1 must also be considered, which can further influence the site of attack. wuxiapptec.com

For 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C-5 position, SNAr reactions with many nucleophiles show a strong preference for substitution at the C-4 position. researchgate.net Interestingly, the use of tertiary amine nucleophiles can reverse this selectivity, leading to preferential substitution at the C-2 position. researchgate.net In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the reaction with anilines and secondary aliphatic amines in the presence of a weak base leads to selective displacement of the C-4 chloride. researchgate.net In contrast, deprotonated anilines displace the sulfone group at C-2. researchgate.net

A halogen displacement reaction involves a more reactive halogen displacing a less reactive one from an aqueous solution of its halide. The reactivity of halogens in Group 7 increases up the group. savemyexams.comyoutube.com

Impact of the 2-Phenyl Substituent on Reactivity

The presence of a 2-phenyl substituent on the pyrimidine ring can influence its reactivity in several ways. The phenyl group itself is generally considered to be weakly electron-withdrawing or electron-donating depending on the nature of the reaction. In the context of nucleophilic aromatic substitution, the electronic effect of the 2-phenyl group on the C-4 and C-5 positions of the pyrimidine ring is a key factor.

Studies on related 5-phenyl-2(and 4)-methoxypyrimidines have shown that the electronic nature of substituents on the phenyl ring can affect the rate of thermal rearrangement reactions, indicating that electronic effects are transmitted from the phenyl ring to the pyrimidine core. rsc.org This suggests that the 2-phenyl group in 4,5-dichloro-2-phenylpyrimidine can modulate the electron density at the C-4 and C-5 positions, thereby influencing the susceptibility of the chlorine atoms to nucleophilic attack.

The steric bulk of the 2-phenyl group can also play a role, potentially hindering the approach of a nucleophile to the adjacent C-4 chlorine atom. However, in many cases, the electronic effects are more dominant in directing the regioselectivity of SNAr reactions on pyrimidine systems. wuxiapptec.com

Reactivity with Diverse Nucleophiles (e.g., Amines, Alkoxides, Grignard Reagents)

Dichloro-substituted pyrimidines react with a wide variety of nucleophiles, leading to a diverse range of functionalized products.

Amines: Amines are common nucleophiles in SNAr reactions with dichloropyrimidines. Primary and secondary amines readily displace the chlorine atoms. mdpi.commdpi.com For instance, 2,4-dichloro-5-nitropyrimidine (B15318) reacts with diethylamine (B46881) to give the C-4 substituted product. researchgate.net The reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with anilines and secondary aliphatic amines selectively displaces the C-4 chloride. researchgate.net

Alkoxides: Alkoxides, being strong nucleophiles, also react with dichloropyrimidines. youtube.com For example, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one undergoes methoxylation with potassium carbonate in methanol. researchgate.net

Grignard Reagents: Grignard reagents can participate in cross-coupling reactions with chloropyrimidines, typically in the presence of a nickel or palladium catalyst, to form new carbon-carbon bonds. researchgate.net However, addition reactions of Grignard reagents to the pyrimidine ring can also occur. nih.gov The reaction of Grignard reagents with halogenated pyrimidines can sometimes lead to the formation of dihydropyrimidine (B8664642) derivatives. nih.gov The conditions of the Grignard reaction, such as temperature, can influence the product distribution. nih.govlibretexts.orgyoutube.com

The table below summarizes the reactivity of various dichloropyramidine analogs with different nucleophiles.

| Dichloropyrimidine Analog | Nucleophile | Product(s) | Reference(s) |

| 2,4-Dichloropyrimidine | Amines | C-4 substitution generally favored | wuxiapptec.com |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | C-4 substitution | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | C-2 substitution | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, secondary aliphatic amines | C-4 substitution | researchgate.net |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Methanol/K2CO3 | Methoxylation | researchgate.net |

| Chloropyrimidines | Grignard reagents (with Ni catalyst) | Alkyl/aryl substituted pyrimidines | researchgate.net |

Cross-Coupling Reactivity Profiles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and dihalopyrimidines are excellent substrates for these transformations. libretexts.orgyoutube.comyoutube.com These reactions typically involve an oxidative addition of the halo-pyrimidine to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Ligand Effects in Palladium-Catalyzed Coupling

The choice of ligand coordinated to the palladium center is crucial for the success and selectivity of cross-coupling reactions. rsc.orgnih.govresearchgate.net Ligands can influence the catalyst's stability, reactivity, and the selectivity of the reaction. rsc.orgmdpi.com

In the context of dihalopyrimidines, ligands can control the site-selectivity of the cross-coupling reaction. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, have been shown to promote C-4 selective Suzuki, Kumada, and Negishi cross-couplings of 2,4-dichloropyridines and related substrates. nih.gov This allows for the installation of various groups at the C-4 position while leaving the C-2 chloride available for subsequent SNAr reactions. nih.gov

Interestingly, in some cases, ligand-free conditions can also lead to high selectivity. For example, Jeffery-type ligand-free conditions have been found to enhance the C-4 selectivity in the Suzuki coupling of 2,4-dichloropyridines. nih.gov These conditions have also enabled unprecedented C-5 selective cross-coupling of 2,5-dichloropyrimidine. nih.gov

The development of new ligands continues to expand the scope and utility of palladium-catalyzed cross-coupling reactions, allowing for more efficient and selective synthesis of complex pyrimidine derivatives. rsc.orgmdpi.comyoutube.com

| Catalyst System | Substrate | Coupling Partner | Selectivity | Reference(s) |

| Pd/IPr | 2,4-Dichloropyridines | Organoboron, -zinc, -magnesium reagents | C-4 selective | nih.gov |

| Ligand-free (Jeffery-type) | 2,4-Dichloropyridines | Boronic acids | C-4 selective | nih.gov |

| Ligand-free (Jeffery-type) | 2,5-Dichloropyrimidine | Boronic acids | C-5 selective | nih.gov |

Electrophilic Aromatic Substitution on the Phenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the context of this compound, the phenyl group can undergo substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The pyrimidine ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org This deactivating effect makes direct electrophilic substitution on the pyrimidine core challenging.

However, the phenyl substituent attached at the 2-position of the pyrimidine ring behaves as a typical benzene (B151609) ring, albeit influenced by the electron-withdrawing pyrimidine substituent. This influence generally directs incoming electrophiles to the meta and para positions of the phenyl ring. The reaction proceeds through a two-step mechanism: initial attack of the electrophile on the π-electron system of the benzene ring to form a positively charged intermediate (a benzenonium or Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgmasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid, where sulfur trioxide (SO₃) acts as the electrophile. libretexts.orgmasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a strong Lewis acid catalyst. pitt.edu

The presence of the dichloropyrimidine moiety as a substituent on the phenyl ring will influence the rate and regioselectivity of these reactions. Due to its electron-withdrawing character, the phenyl ring is deactivated towards electrophilic attack compared to unsubstituted benzene.

Oxidation and Reduction Pathways of the Pyrimidine Core

The pyrimidine core of this compound can undergo both oxidation and reduction, leading to various transformed products.

Oxidation:

The oxidation of pyrimidine derivatives can be complex. In some biological systems, for instance, the degradation of chlorinated aromatic compounds can proceed through oxidative pathways catalyzed by enzymes like peroxidases. nih.gov These processes can involve oxidative dechlorination, where a chlorine atom is removed and replaced by a hydroxyl group, often proceeding through quinone intermediates. nih.gov For example, the oxidation of 2,4,5-trichlorophenol (B144370) involves a series of peroxidase-catalyzed oxidative dechlorinations and quinone reduction cycles. nih.gov While this specific example is for a phenol, similar principles of oxidative dechlorination could potentially apply to chlorinated pyrimidines under specific conditions.

Reduction:

Reduction of the pyrimidine ring can also occur. A common method for the reduction of nitrogen-containing heterocycles is catalytic hydrogenation. However, the presence of chlorine atoms on the pyrimidine ring introduces the possibility of hydrodehalogenation, where a chlorine atom is replaced by a hydrogen atom. This can sometimes be a competing or even the primary reaction pathway during reduction.

Another approach to modifying the pyrimidine ring is through Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. This reaction can reduce aromatic rings, and in the case of electron-deficient pyrroles, has been shown to lead to pyrrolines which can then undergo further rearrangements. rsc.org

Rearrangement and Ring Transformation Chemistry

Pyrimidine rings can undergo rearrangement and ring transformation reactions, often under the influence of nucleophiles or other reactive species. These reactions can lead to the formation of different heterocyclic systems.

For instance, pyrimidines can be converted into pyrazoles. The reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-4-nitropyrazole. researchgate.net Similarly, treating 1-methylpyrimidinium iodide with hydrazine results in the formation of pyrazole. researchgate.net These transformations typically involve nucleophilic attack on the pyrimidine ring, followed by ring-opening to an open-chain intermediate, and subsequent recyclization to form the new heterocyclic ring. researchgate.net

Another type of rearrangement is the Dimroth rearrangement, which is an isomerization of a 1-alkyl-2-iminopyrimidine to a 2-(alkylamino)pyrimidine. This occurs through a ring-opening and ring-closing sequence. researchgate.net

Ring-rearrangement metathesis (RRM) is a more complex domino process involving the reaction of a cycloolefin's endocyclic double bond with an exocyclic alkene, which can be used to construct complex molecular architectures. nih.gov While not directly reported for this compound, such advanced strategies represent potential pathways for complex molecular transformations.

Carbocation rearrangements, such as hydride or alkyl shifts and ring expansions, are also fundamental concepts in organic chemistry that can occur under certain reaction conditions, particularly in the presence of strong acids or upon the formation of an unstable carbocation. youtube.com

Stereo- and Chemoselective Reaction Development

The development of stereo- and chemoselective reactions is crucial for the efficient synthesis of complex molecules with specific three-dimensional arrangements and for selectively reacting one functional group in the presence of others.

Chemoselectivity:

In a molecule like this compound, which possesses multiple reactive sites (the two chlorine atoms and the phenyl ring), achieving chemoselectivity is a significant challenge. For example, in nucleophilic aromatic substitution (SNAr) reactions with amines, the selectivity of the reaction can be directed towards either the C4/C6 chloro groups or a sulfonyl group at C2 if present. researchgate.net The outcome can be controlled by the choice of the nucleophile and the reaction conditions. For instance, anilines and secondary aliphatic amines in the presence of a weak base might selectively displace a chloride, while deprotonated anilines could displace a sulfone group. researchgate.net

In Suzuki couplings of dichloropyrimidines, the inherent difference in reactivity between the chlorine atoms at different positions allows for selective mono- or di-substitution by carefully controlling the reaction conditions and stoichiometry of the reagents. mdpi.comresearchgate.net

Stereoselectivity:

Stereoselectivity becomes important when new chiral centers are introduced into the molecule. While the parent molecule this compound is achiral, reactions at the phenyl ring or transformations of the pyrimidine core could potentially generate stereocenters. The development of asymmetric catalytic methods for such transformations would be essential to control the stereochemical outcome. For example, asymmetric electrophilic aromatic substitution reactions could, in principle, be used to introduce a substituent on the phenyl ring in an enantioselective manner.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum for 4,5-Dichloro-2-phenylpyrimidine would be expected to reveal signals corresponding to the distinct protons in the molecule. The protons of the phenyl group would typically appear as a complex multiplet in the aromatic region of the spectrum. The sole proton on the pyrimidine (B1678525) ring, located at the C6 position, would likely present as a singlet. The precise chemical shift of this pyrimidine proton would be influenced by the electronic effects of the adjacent chloro and nitrogen atoms.

Despite a comprehensive search of available scientific literature, specific experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the compound. For this compound, distinct signals would be expected for the six carbons of the phenyl ring and the four carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons would be significantly affected by the electronegative chlorine substituents and the nitrogen atoms. Specifically, the carbons C4 and C5, being directly bonded to chlorine atoms, would exhibit characteristic shifts.

Detailed experimental ¹³C NMR spectral data for this compound are not available in the reviewed public scientific databases.

Two-Dimensional NMR Techniques

Advanced two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the definitive assignment of all proton and carbon signals. An HSQC experiment would correlate directly bonded proton and carbon atoms, while an HMBC experiment would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the phenyl and pyrimidine rings and the relative positions of the substituents.

Specific 2D NMR experimental data for the structural elucidation of this compound were not found in published literature.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-Cl, C=C, and C=N stretching vibrations. Aromatic C-H stretching and bending vibrations from the phenyl group would also be prominent. The specific frequencies of the C-Cl stretches would help confirm the presence of the chlorine atoms on the pyrimidine ring.

A documented FT-IR spectrum with assigned vibrational frequencies for this compound could not be sourced from the examined scientific and spectral databases.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would provide valuable information on the symmetric vibrations of the pyrimidine and phenyl rings. The C-Cl symmetric stretching modes would also be expected to produce identifiable Raman signals.

No experimental Raman spectral data for this compound were available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In organic molecules like this compound, the chromophores—the parts of the molecule that absorb light—are the conjugated π-systems of the pyrimidine and phenyl rings.

The structure of this compound features both π-electrons in the aromatic rings and non-bonding (n) electrons on the nitrogen atoms of the pyrimidine ring. Consequently, its UV-Vis spectrum is expected to exhibit absorption bands corresponding to two primary types of electronic transitions:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands, usually in the 200–300 nm region for aromatic systems.

n → π* (n to pi-star) transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths.

While specific experimental data for this compound is not publicly available, related dichlorinated aniline (B41778) compounds show absorption maxima below 300 nm. researchgate.net The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for this compound would be determined by recording its spectrum in a suitable non-polar solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₀H₆Cl₂N₂. The theoretical monoisotopic mass can be calculated with high precision.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆Cl₂N₂ | - |

| Theoretical Exact Mass | 223.99080 Da | nih.gov |

An experimental HRMS measurement resulting in a value that matches the theoretical exact mass to within a few parts per million (ppm) would serve as definitive confirmation of the compound's molecular formula. Furthermore, the presence of two chlorine atoms in the molecule would produce a characteristic isotopic pattern for the molecular ion peak [M]⁺. This pattern would show two additional peaks at [M+2]⁺ and [M+4]⁺, with relative intensities of approximately 65% and 10% of the main [M]⁺ peak, respectively, due to the natural abundance of the ³⁷Cl isotope.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by a variety of non-covalent intermolecular interactions. Based on its structure, the following interactions are anticipated:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds are expected to be significant. youtube.comyoutube.com In these interactions, an aromatic C-H group acts as the donor, and a lone pair of electrons on a pyrimidine nitrogen atom acts as the acceptor. Such interactions are commonly observed in nitrogen-containing heterocyclic structures. mdpi.com

Halogen Bonding: The chlorine atoms on the pyrimidine ring can act as electrophilic regions (known as σ-holes) and participate in halogen bonding with nucleophilic atoms, such as the nitrogen atoms of neighboring molecules. This type of interaction plays a crucial role in the crystal engineering of halogenated compounds.

π-π Stacking: The planar phenyl and pyrimidine rings are capable of engaging in π-π stacking interactions. nih.gov These can occur in either a face-to-face or an offset (slipped-stack) arrangement, contributing significantly to the stability of the crystal packing. Centroid-to-centroid distances between interacting rings typically fall in the range of 3.5 to 4.0 Å. nih.gov

A key structural feature of this compound is the rotational freedom around the single bond connecting the phenyl and pyrimidine rings. The relative orientation of these two rings is defined by a dihedral angle. This angle represents the twist between the planes of the two aromatic systems.

In the solid state, this dihedral angle is a result of the balance between two opposing factors:

Steric Hindrance: Repulsion between the hydrogen atoms on the phenyl ring and the chlorine and nitrogen atoms on the pyrimidine ring would favor a twisted, non-planar conformation.

Electronic Conjugation: The overlap of the π-orbitals between the two rings, which stabilizes the molecule, is maximized in a planar conformation.

Crystal structures of related 2-phenylpyrimidine (B3000279) derivatives show a wide range of dihedral angles, often between 9° and 60°, depending on the substitution pattern and the influence of intermolecular forces in the crystal packing. mdpi.comnih.govpsu.edu For this compound, a significantly twisted conformation would be expected to minimize steric clashes. The precise value of this dihedral angle would be definitively determined by an X-ray crystallographic study.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. While specific DFT studies on 4,5-dichloro-2-phenylpyrimidine are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related analogs, such as 2-phenylpyrimidine-4,6-diamine (B1287490). These studies help to illustrate the types of analyses that can be applied to understand the electronic nature of the target compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in describing the electronic reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For a related compound, 2-phenylpyrimidine-4,6-diamine, DFT calculations have been performed to determine these parameters. The distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.66 | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |

This data is for 2-phenylpyrimidine-4,6-diamine and serves as an illustrative example of the type of data obtained from FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, describing charge transfer, hybridization, and intramolecular interactions. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stabilization energies associated with these interactions, offering insights into the molecule's stability and bonding characteristics.

In the context of substituted pyrimidines, NBO analysis can elucidate the electronic effects of substituents on the pyrimidine (B1678525) ring. For instance, the analysis can reveal hyperconjugative interactions and the delocalization of electron density, which can significantly influence the molecule's reactivity and physical properties. A comprehensive study on the conformational behavior of fluorinated tetrahydrothiopyran (B43164) derivatives highlights the utility of NBO analysis in understanding the interplay of electrostatic and hyperconjugative interactions in determining conformational preferences. nih.gov

Reaction Mechanism Predictions and Energy Landscapes

Computational methods are instrumental in predicting the mechanisms of chemical reactions and mapping out their energy landscapes. For halogenated pyrimidines like this compound, nucleophilic aromatic substitution (SNAr) is a key reaction pathway. The reactivity and regioselectivity of such reactions can be rationalized and predicted using theoretical models.

Studies on 2,4-dichloropyrimidines have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. mdpi.com This preference can be attributed to the electronic properties of the pyrimidine ring and the stability of the Meisenheimer intermediates formed during the reaction. Computational investigations, including DFT calculations of transition states, can quantify the activation barriers for substitution at different positions, providing a theoretical basis for the observed regioselectivity. mdpi.com Furthermore, research into the regioselective amination of 6-aryl-2,4-dichloropyrimidines has demonstrated that palladium catalysis can dramatically alter the selectivity, a phenomenon that can be explored through computational modeling of the catalytic cycle. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

QSAR models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known biological activities. Statistical methods, such as multiple linear regression and artificial neural networks, are then used to build a predictive model. nih.govmui.ac.irnih.gov These models can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent analogs. For instance, QSAR studies have been successfully applied to pyrimidine derivatives to develop models for their activity as anticancer agents and enzyme inhibitors. nih.govaip.orgmdpi.comnih.gov

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, dipole moment, partial charges | Describes the electronic properties and reactivity of the molecule. |

| Steric | Molecular weight, molar volume, surface area | Relates to the size and shape of the molecule. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Indicates the lipophilicity of the molecule. |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of molecular interactions over time. For a molecule like this compound, MD simulations can be used to investigate its conformational preferences, particularly the torsion angle between the phenyl and pyrimidine rings.

While specific MD studies on this compound are scarce, research on related systems, such as substituted phenylpyrimidines and N-phenylthiourea derivatives, illustrates the power of this technique. nih.govnih.gov A quantum mechanical study on the conformational behavior of phenylpyrimidines has shown that the torsional angle between the two rings is influenced by vicinal hydrogen-hydrogen interactions. documentsdelivered.com MD simulations can extend such studies by including solvent effects and temperature, providing a more realistic picture of the molecule's conformational dynamics. Furthermore, in the context of drug design, MD simulations are crucial for studying the binding of ligands to their protein targets, providing insights into the stability of the complex and the key interactions involved. mdpi.comnih.gov

Applications of Dichlorophenylpyrimidine Derivatives in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Molecular Architectures

The 4,5-dichloro-2-phenylpyrimidine scaffold is a quintessential example of a versatile building block in organic synthesis. The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and often regioselective introduction of various functional groups. This reactivity enables chemists to construct complex molecular architectures from a relatively simple starting material.

The differential reactivity of the chlorine atoms can be exploited to achieve selective substitution. For instance, in the related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), reactions with amines can be directed to displace either a chloride or the sulfone group based on the reaction conditions and the nature of the amine. researchgate.net Anilines and secondary aliphatic amines tend to selectively displace the chloride group in the presence of a weak base, while deprotonated anilines can displace the sulfone group. researchgate.net This type of chemoselectivity is crucial for building molecular complexity in a controlled manner.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed with dichloropyrimidine systems. These reactions allow for the formation of C-N bonds with a wide range of amines, including sterically hindered ones like adamantane-containing amines. nih.gov The ability to introduce diverse amine functionalities opens up pathways to libraries of compounds with varied steric and electronic properties, essential for screening in drug discovery and materials science.

Precursors for Fused Heterocyclic Systems

One of the most powerful applications of dichlorophenylpyrimidine derivatives is in the synthesis of fused heterocyclic systems. These annulated structures are of great interest due to their rigid frameworks and unique electronic properties, which make them key components in many pharmaceuticals and functional materials.

Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Scaffolds

The pyrimido[4,5-d]pyrimidine core is a nitrogen-rich heterocyclic system found in molecules with interesting biological activities, including potential as neuroprotective agents. mdpi.com A practical strategy for constructing this scaffold utilizes a dichlorinated pyrimidine precursor. For example, a multi-step synthesis starting from 4,6-dichloro-5-formylpyrimidine, a close analogue of the title compound, demonstrates the utility of this approach. The process involves reactions with primary amines and aldehydes, leading to a cyclization that forms the pyrimido[4,5-d]pyrimidine core. nih.gov A key feature of this method is the retention of a chlorine atom on the newly formed fused ring system, which allows for further functionalization. nih.gov

A general approach to this scaffold often involves the reaction of a 4-aminopyrimidine-5-carboxamide (B188243) intermediate with an aldehyde to form an iminium ion, which then undergoes intramolecular cyclization. nih.gov The synthesis can be designed as a one-pot, three-component reaction, highlighting the efficiency of using dichloropyrimidine derivatives as starting points for building such complex heterocyclic systems. nih.govoiccpress.com

Table 1: Representative Synthesis of a Substituted Pyrimido[4,5-d]pyrimidin-4(1H)-one

| Starting Material | Reagents | Key Step | Product | Yield | Reference |

| 4,6-Dichloro-5-formylpyrimidine | Primary amine, Aldehyde | Intramolecular amide addition to an in situ formed iminium intermediate | 2,3-Dihydropyrimido[4,5-d] pyrimidin-4(1H)-one derivative | Moderate to Good | nih.gov |

Generation of Thienopyrimidine and Other Annulated Systems

Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. mdpi.comthepharmajournal.comsci-hub.se There are three main isomers: thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidines. thepharmajournal.com

The synthesis of these systems can be approached in two primary ways: by constructing the pyrimidine ring onto a pre-existing thiophene or by building the thiophene ring onto a pyrimidine precursor. In the context of this compound, the latter strategy is most relevant. The Thorpe-Ziegler cyclization is a classic method for this transformation. This involves a pyrimidine bearing a mercaptocarbonitrile group, which can be cyclized under basic conditions to form the fused thiophene ring. researchgate.net

More commonly, thieno[2,3-d]pyrimidines are synthesized starting from a substituted 4-chloropyrimidine. For instance, 4-chloro-6-phenylpyrimidine-5-carbonitrile (B189337) can be reacted with a sulfur source and an alkylating agent to build the thiophene ring. sci-hub.se Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives can be synthesized through sequential SNAr and Suzuki reactions starting from a dichlorinated pyrimidine. nih.gov The reactive chloro groups of this compound make it an ideal candidate for such synthetic strategies, allowing for the construction of a diverse range of substituted thienopyrimidines.

Intermediate for the Synthesis of Specialized Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in biological systems. The versatile reactivity of this compound makes it a valuable intermediate for the synthesis of such specialized tools.

For example, derivatives of 2-phenylpyrimidine (B3000279) have been designed and synthesized as novel antifungal agents that target the enzyme CYP51 (lanosterol 14α-demethylase), a crucial enzyme in fungal cell membrane biosynthesis. oiccpress.com By using a scaffold-hopping strategy, researchers have developed potent inhibitors based on the 2-phenylpyrimidine core. oiccpress.com The synthesis of these probes often involves building upon the pyrimidine core, introducing functionalities that enhance binding affinity and selectivity for the target enzyme.

Furthermore, the thieno[2,3-d]pyrimidine (B153573) scaffold, accessible from dichloropyrimidine precursors, is a key feature in a number of kinase inhibitors. For instance, derivatives of thieno[2,3-d]pyrimidine have been developed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a central node in cell signaling pathways that is often dysregulated in cancer. nih.gov These compounds serve as chemical probes to investigate the role of PI3K in cancer progression and as starting points for the development of new anticancer therapies. nih.govnih.gov

Development of Novel Materials with Specific Electronic or Optical Properties

Beyond biological applications, the rigid, aromatic nature of the pyrimidine core and its derivatives makes them attractive candidates for the development of novel organic materials with interesting electronic and optical properties.

Precursors for Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons for light emission. The design of TADF molecules, particularly the host materials in which the emitters are dispersed, is crucial for device performance.

The 2-phenylpyrimidine unit has been identified as an effective acceptor moiety in the design of host materials for blue TADF emitters. researchgate.net A key synthetic step in the creation of these materials is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. In a notable example, 4,6-dichloro-2-phenylpyrimidine (B15210) was used as the central acceptor core. researchgate.net It was reacted with two equivalents of a bulky, electron-donating amine, such as 9,9-diphenyl-9,10-dihydroacridine, via a double Buchwald-Hartwig amination. researchgate.net This reaction effectively replaces the two chlorine atoms with the donor units, creating a donor-acceptor-donor (D-A-D) type molecular architecture. This structure is designed to have a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, a prerequisite for efficient TADF. Microwave-assisted protocols have been shown to significantly accelerate these C-N bond-forming reactions, reducing reaction times from hours to minutes. nih.govnih.gov

Table 2: Synthesis of a TADF Host Material Precursor

| Acceptor Core | Donor Unit | Reaction Type | Catalyst/Ligand | Product | Application | Reference |

| 4,6-Dichloro-2-phenylpyrimidine | 9,9-Diphenyl-9,10-dihydroacridine | Buchwald-Hartwig Amination | Palladium(II) acetate (B1210297) / Tri(tert-butyl)phosphine | 10,10'-(2-Phenylpyrimidine-4,6-diyl)bis(9,9-diphenyl-9,10-dihydroacridine) | Host material for TADF OLEDs | researchgate.net |

Components in Organic Light-Emitting Diodes (OLEDs) Research

Applications in Agrochemical Research as Synthetic Intermediates for Mechanism Studies

The most significant and well-documented application of this compound is in the field of agrochemical research, where it is known by its common name, fenclorim. Fenclorim is a commercial herbicide safener, a compound that protects crops from herbicide-induced injury without compromising the herbicide's effectiveness against target weeds. Its primary use is to safeguard rice crops from the phytotoxic effects of chloroacetanilide herbicides.

The mechanism of action of fenclorim as a herbicide safener has been a subject of detailed study, revealing its role in the induction of key detoxification enzymes in plants. This makes this compound a valuable synthetic intermediate for research aimed at understanding and optimizing herbicide safener mechanisms.

Mechanism of Action and Enzyme Induction:

The primary mechanism by which fenclorim protects crops is by enhancing the plant's natural defense pathways through the induction of specific enzymes. These enzymes metabolize the herbicide into non-toxic forms, effectively detoxifying it before it can cause significant damage to the crop. The key enzyme systems induced by fenclorim include:

Glutathione (B108866) S-transferases (GSTs): These enzymes play a crucial role in the detoxification of a wide range of xenobiotics, including herbicides. Fenclorim treatment has been shown to significantly increase the activity of GSTs in rice. These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione, a process that renders the herbicide more water-soluble and less toxic, facilitating its sequestration and degradation.

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is involved in the oxidative metabolism of various compounds. Fenclorim can induce the expression of specific P450 enzymes that are capable of hydroxylating or otherwise modifying the herbicide, which is often the initial step in its detoxification.

The selective action of fenclorim is a key aspect of its utility. It effectively induces these detoxifying enzymes in the crop plant (rice) but not in the target weed species. This differential induction creates a biochemical basis for its protective action, allowing the herbicide to control weeds while the crop remains unharmed.

Research Findings on Fenclorim (this compound):

| Research Area | Key Findings |

| Herbicide Safening | Protects rice from chloroacetanilide herbicide injury. |

| Enzyme Induction | Induces glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. |

| Mechanism | Enhances herbicide metabolism and detoxification in the crop plant. |

| Selectivity | Induces detoxification enzymes in rice but not in target weeds. |

Exploration in Ligand Design and Catalyst Development

The exploration of this compound in the fields of ligand design and catalyst development, including its potential use in the synthesis of quinidine (B1679956) derivatives for catalytic applications, is not documented in the available scientific literature. While pyrimidine-containing molecules are of interest in coordination chemistry and can serve as ligands for various metal catalysts, the specific contributions or applications of the this compound scaffold in this context have not been reported. The electronic properties conferred by the chloro substituents could potentially influence the coordination chemistry and catalytic activity of metal complexes, but this remains an uninvestigated area of research.

Future Perspectives and Research Challenges

Development of Greener and More Sustainable Synthetic Routes

A primary challenge in the synthesis of chlorinated pyrimidines involves the use of harsh reagents and solvents. Traditional methods often rely on reagents like phosphorus oxychloride for chlorination, which pose significant environmental and safety concerns. google.com Future research must prioritize the development of environmentally benign synthetic protocols.

Key research objectives in this area include:

Catalytic, Atom-Economical Reactions: Exploring multicomponent reactions (MCRs) that can construct the substituted pyrimidine (B1678525) core in a single step from simple, readily available precursors like alcohols and amidines. nih.govbohrium.com Iridium-catalyzed MCRs, for instance, proceed with the liberation of only water and hydrogen gas as byproducts, representing a highly sustainable approach. acs.org

Use of Green Solvents: Shifting from chlorinated organic solvents to greener alternatives such as water, ethanol, or solvent-free conditions. researchgate.net Aqueous synthesis not only reduces environmental impact but can also offer unique reactivity and selectivity. mdpi.com

Energy-Efficient Methodologies: Investigating the use of microwave irradiation or ultrasound-assisted synthesis to reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods.

Table 1: Comparison of Traditional vs. Proposed Green Synthetic Route

| Parameter | Traditional Route (Example) | Proposed Greener Route |

|---|---|---|

| Starting Materials | Barbituric acid derivatives, phosphorus oxychloride | Benzamidine (B55565), appropriately substituted alcohols/ketones |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or Ethanol |

| Catalyst/Reagent | Stoichiometric POCl₃ | Catalytic Iridium-pincer complex |

| Byproducts | Phosphoric acids, HCl | H₂O, H₂ |

| Energy Input | Prolonged reflux heating | Lower temperatures or microwave irradiation |

Unveiling Novel Reactivity Patterns through Catalyst Innovation

The two chlorine atoms at the C4 and C5 positions of 4,5-dichloro-2-phenylpyrimidine are key handles for modification, but controlling their selective reactivity is a significant challenge. Catalyst innovation is crucial for unlocking new reaction pathways that are otherwise difficult to achieve.

Future research directions should focus on:

Transition-Metal Catalysis: Employing advanced transition-metal catalysts (e.g., Palladium, Copper, Iridium) to enable selective cross-coupling reactions at the C4 and C5 positions. mdpi.comorganic-chemistry.org This could allow for the controlled, stepwise introduction of different aryl, alkyl, or amino groups.

Organocatalysis: Using metal-free organocatalysts to promote transformations under milder conditions, potentially offering different selectivity profiles compared to metal-based systems. acs.org

Table 2: Potential Catalyst Systems for Novel Reactivity Studies

| Catalyst Type | Potential Application for this compound | Anticipated Advantage |

|---|---|---|

| Pd(dppf)Cl₂ | Selective Suzuki-Miyaura coupling at C4 or C5 | Formation of C-C bonds with arylboronic acids. nih.gov |

| Copper(I) Iodide | Sonogashira coupling with terminal alkynes | Introduction of alkynyl functional groups. |

| Iridium Pincer Complexes | Dehydrogenative coupling or C-H activation | Direct functionalization without pre-activated substrates. nih.gov |

| Fe₃O₄-supported Nanocatalysts | General cross-coupling reactions | Magnetic recyclability and reduced metal leaching. nih.gov |

Expanding the Scope of Functionalization and Derivatization

To fully exploit the potential of the this compound scaffold, it is essential to expand the library of accessible derivatives. This involves moving beyond simple nucleophilic substitutions and exploring a wider range of modern synthetic transformations. The goal is to create a diverse collection of molecules for screening in various applications.

Key areas for future investigation include:

Site-Selective Functionalization: Developing robust protocols for the selective functionalization of the C4 versus the C5 position. This could be achieved by tuning reaction conditions or through catalyst control, enabling the synthesis of unsymmetrically substituted pyrimidines.

Diverse Cross-Coupling Reactions: Systematically applying a broad spectrum of cross-coupling reactions, including Buchwald-Hartwig amination (for C-N bonds), Suzuki coupling (for C-C bonds), and Sonogashira coupling (for C-C triple bonds), to introduce a wide array of functional groups. nih.gov

Post-Synthetic Modification: Exploring reactions that modify the introduced functional groups to further increase molecular complexity and diversity.

Analytical Derivatization: Creating derivatives specifically designed to enhance detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC), which is crucial for metabolic or environmental studies. sigmaaldrich.comnih.govnih.gov

Table 3: Proposed Functionalization Strategies for the Pyrimidine Core

| Target Position | Reaction Type | Reagent/Catalyst Example | Functional Group Introduced |

|---|---|---|---|

| C4/C5 | Suzuki Coupling | Arylboronic acid / Pd(PPh₃)₄ | Aryl, Heteroaryl |

| C4/C5 | Buchwald-Hartwig Amination | Amine / Pd₂(dba)₃, XPhos | Primary/Secondary Amino |

| C4/C5 | Stille Coupling | Organostannane / Pd(PPh₃)₄ | Alkyl, Vinyl, Aryl |

| C4/C5 | Nucleophilic Aromatic Substitution (SNAr) | Alcohol/Thiol with base | Alkoxy, Thioether |

Advanced Characterization and In-Depth Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is critical for optimizing reaction conditions and predicting outcomes. This requires the use of advanced analytical and computational techniques.

Research efforts should be directed towards:

Real-Time Reaction Monitoring: Utilizing in-situ spectroscopic techniques, such as ReactIR (FT-IR) or process NMR, to monitor reaction kinetics, identify transient intermediates, and gain insight into the reaction pathways.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction transition states, calculate activation energies, and rationalize observed regioselectivity. mdpi.com This can help explain, for example, why one chlorine atom reacts preferentially over the other under specific conditions.

Advanced Structural Elucidation: Using sophisticated 2D NMR techniques (COSY, HSQC, HMBC) and X-ray crystallography to unambiguously determine the structure of novel derivatives, especially in cases of ambiguous regiochemistry. nih.gov

Table 4: Techniques for Advanced Mechanistic Investigation

| Technique | Mechanistic Question to Address |

|---|---|

| Density Functional Theory (DFT) | Calculate energy barriers for substitution at C4 vs. C5. |

| In-situ FT-IR Spectroscopy | Identify key reaction intermediates in real-time. |

| Kinetic Isotope Effect Studies | Determine the rate-determining step in C-H activation reactions. |

| X-ray Crystallography | Provide definitive structural proof of reaction products. |

Synergistic Approaches: Combining Synthesis, Computational, and Applied Research

The most significant breakthroughs in the future will likely emerge from a synergistic approach that integrates different research disciplines. A feedback loop between computational prediction, chemical synthesis, and applied testing can accelerate the discovery of new molecules with desired properties. nih.govacs.org

This integrated research paradigm would involve:

Computational Screening: Using computer-aided drug design (CADD) or materials modeling to predict the properties of virtual libraries of this compound derivatives. For instance, docking studies could identify potential biological targets. nih.gov

Targeted Synthesis: Synthesizing the most promising candidates identified through computational screening.

Applied Evaluation: Testing the synthesized compounds in relevant biological assays (e.g., enzyme inhibition, anticancer activity) or for specific material properties. nih.govmdpi.com

Iterative Refinement: Using the experimental results to refine the computational models, leading to a new generation of improved predictions and a more efficient discovery cycle.

Table 5: Workflow for an Integrated Research Approach

| Step | Activity | Discipline | Objective |

|---|---|---|---|

| 1 | Virtual screening of derivatives | Computational Chemistry | Identify high-potential target molecules. |

| 2 | Develop synthetic routes | Synthetic Chemistry | Synthesize the computationally-prioritized compounds. |

| 3 | Biological/Materials testing | Applied Science | Evaluate the properties of the new compounds. |

| 4 | Analyze Structure-Activity Relationships (SAR) | Medicinal/Materials Chemistry | Understand how chemical structure affects function. |

| 5 | Refine computational models | Computational Chemistry | Improve predictive accuracy for the next design cycle. |

Q & A

Basic: What are the optimal synthetic routes for 4,5-Dichloro-2-phenylpyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves cyclocondensation of appropriately substituted precursors (e.g., chlorinated amidines and β-keto esters). Key factors include:

- Temperature: Elevated temperatures (80–120°C) promote ring closure but may increase side reactions. Lower temperatures favor selectivity but slow kinetics .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chlorinated solvents (e.g., DCM) improve halogen retention .

- Catalysts: Lewis acids like ZnCl₂ can accelerate chlorination at the 4- and 5-positions but require careful quenching to avoid over-halogenation .

- Workup: Acidic or neutral aqueous washes are critical to remove unreacted starting materials and byproducts .

Basic: What purification methods are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient elution system (hexane:ethyl acetate, 8:2 to 6:4) to separate halogenated pyrimidines from nonpolar impurities .

- Recrystallization: Ethanol-water mixtures (70:30) yield high-purity crystals due to differential solubility of the compound and aromatic byproducts .

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve positional isomers (e.g., 4,5- vs. 2,4-dichloro derivatives) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: The phenyl ring protons appear as a multiplet (δ 7.3–7.5 ppm), while pyrimidine C-Cl groups show deshielded carbon signals (δ 145–155 ppm) .

- HRMS: Exact mass analysis confirms the molecular ion peak (C₁₀H₆Cl₂N₂, [M+H]⁺ = 245.9854) and distinguishes isotopic patterns for Cl atoms .

- IR Spectroscopy: Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, and aromatic C=C stretches at 1450–1600 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to confirm target specificity .

- Structural Reanalysis: Use X-ray crystallography or DFT calculations to verify substituent orientations, which may affect binding affinity .

- Contextual Factors: Account for variations in cell lines, assay conditions (e.g., pH, serum content), and metabolite interference .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic centers (C-4 and C-5) and predict regioselectivity .

- MD Simulations: Solvent effects (e.g., DMSO vs. water) on transition-state stabilization can be modeled using AMBER or GROMACS .

- QSAR Models: Correlate Hammett σ constants of substituents with reaction rates to design derivatives with tunable reactivity .

Advanced: How does the electronic configuration of substituents on the phenyl ring affect the photostability of this compound?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents reduce photodegradation by stabilizing the excited state through resonance .

- Electron-Donating Groups (EDGs): Methoxy or methyl groups increase susceptibility to UV-induced ring opening via radical intermediates .

- Experimental Validation: Use accelerated UV aging tests (λ = 254–365 nm) with HPLC monitoring to quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten